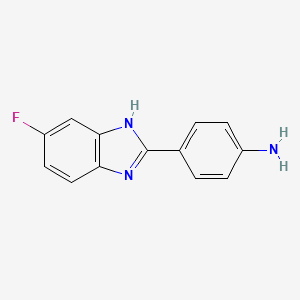

4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline

Description

Contextualization within Heterocyclic Organic Chemistry Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of organic chemistry and are particularly vital in the field of drug discovery. The benzodiazole scaffold is a "privileged structure," meaning it is a molecular framework that is capable of binding to a variety of biological targets. This versatility has made benzodiazole derivatives a subject of intense research, leading to the development of numerous therapeutic agents. The synthesis of 2-arylbenzimidazoles, a class of compounds to which 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline belongs, is a well-established area of synthetic organic chemistry. Common synthetic routes involve the condensation of o-phenylenediamines with aromatic aldehydes or carboxylic acids. tandfonline.com

Overview of the Aniline (B41778) Moiety's Contribution to Molecular Properties and Biological Relevance

The aniline moiety, a phenyl group bearing an amino substituent, is a common building block in medicinal chemistry. In the structure of 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline, the aniline group serves as a versatile handle for further chemical modifications and can participate in crucial hydrogen bonding interactions with biological targets. The amino group can act as a hydrogen bond donor, while the aromatic ring can engage in π-stacking interactions. Derivatives of (benzimidazol-2-yl)-aniline have been synthesized and evaluated for various biological activities, including as enzyme inhibitors.

Historical Development of Benzodiazole Derivatives in Academic Inquiry

The history of benzodiazole (specifically, its most common isomer, benzimidazole) research dates back to the 19th century. However, it was in the mid-20th century that the therapeutic potential of benzimidazole (B57391) derivatives began to be widely recognized with the discovery of their anthelmintic properties. Since then, the benzimidazole scaffold has been incorporated into a wide array of drugs with diverse clinical applications, including proton pump inhibitors, antihistamines, and anticancer agents. The continuous exploration of this scaffold is driven by its proven success in drug development and the potential for discovering new therapeutic applications through the synthesis of novel derivatives like 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline.

Detailed Research Findings

While specific, in-depth research articles focusing exclusively on 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline are not abundant in the public domain, the biological potential of closely related fluorinated 2-phenylbenzimidazoles has been investigated. For instance, new series of fluorinated and non-fluorinated 2-phenylbenzimidazoles have been synthesized and evaluated for their antitumor activity. tandfonline.com These studies provide a basis for inferring the potential research directions for 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline.

Research on analogous compounds suggests that this molecule could be a candidate for investigation in areas such as:

Anticancer research: Many 2-phenylbenzimidazole (B57529) derivatives have shown potent antitumor activity. tandfonline.com

Antimicrobial research: The presence of both the benzimidazole core and a fluorine atom suggests potential antibacterial and antifungal properties. researchgate.net

The synthesis of 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline would likely follow established protocols for the synthesis of 2-arylbenzimidazoles. A plausible synthetic route would involve the condensation of 4-fluoro-1,2-phenylenediamine with 4-aminobenzoic acid or a derivative thereof.

| Reagent 1 | Reagent 2 | Product |

| 4-Fluoro-1,2-phenylenediamine | 4-Aminobenzoic acid | 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline |

Further derivatization of the aniline's amino group could lead to a library of compounds for structure-activity relationship (SAR) studies, which are crucial for optimizing the biological activity of a lead compound.

Structure

3D Structure

Properties

IUPAC Name |

4-(6-fluoro-1H-benzimidazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3/c14-9-3-6-11-12(7-9)17-13(16-11)8-1-4-10(15)5-2-8/h1-7H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGFHBIPTNBMQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization of 4 5 Fluoro 1h 1,3 Benzodiazol 2 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR spectral data, including chemical shifts, coupling constants, and multiplicity, are not available in the searched literature for 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline. Furthermore, no studies employing two-dimensional NMR techniques such as COSY, HSQC, or HMBC for the structural confirmation and complete assignment of proton and carbon signals of this specific molecule were found.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Specific experimental IR spectroscopic data, including the characteristic vibrational frequencies for the functional groups present in 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline, could not be located in the available scientific literature.

Single Crystal X-ray Diffraction (SCXRD) Studies

There are no published single crystal X-ray diffraction studies for 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline. Therefore, information regarding its crystal system, space group, unit cell parameters, and precise intramolecular bond distances and angles is not available.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

Hydrogen Bonding: The primary interaction anticipated is hydrogen bonding involving the amine (-NH2) and benzimidazole (B57391) (-NH) groups. Specifically, N–H···N hydrogen bonds between the benzimidazole N-H donor and a nitrogen acceptor on an adjacent molecule are highly probable, often leading to the formation of chains or dimers. nih.goviucr.org The aniline (B41778) N-H groups can also act as donors, potentially forming N–H···N or N–H···F bonds, although the latter are generally weaker.

Other Interactions: C–H···π interactions, where a C-H bond from one molecule interacts with the π-system of an adjacent molecule, are also likely to be present, further stabilizing the three-dimensional structure. mdpi.com Given the presence of a fluorine atom, weak C–H···F interactions might also play a role in the crystal packing, although these are generally less dominant than strong hydrogen bonds and π–π stacking.

Crystal Packing Motifs: Based on analyses of similar 2-arylbenzimidazoles, the molecules of 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline may assemble into common packing motifs such as herringbone or layered structures. nih.gov For instance, halogen-substituted 2-aryl-N-phenylbenzimidazoles have been shown to form chains linked by C–H···π contacts or dimers through π–π interactions. mdpi.com The interplay of these various intermolecular forces will dictate the final, most energetically favorable crystal packing arrangement.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this surface, one can deconstruct the crystal packing into contributions from different types of atomic contacts. Although a specific Hirshfeld analysis for 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline has not been reported, data from analogous benzimidazole derivatives allow for a prediction of the relative contributions of various intermolecular contacts. nih.govnih.gov

The analysis typically reveals that H···H contacts account for the largest portion of the Hirshfeld surface, a common feature in organic molecules. nih.gov Contacts involving carbon and hydrogen (C···H/H···C) also make a significant contribution, indicative of C–H···π and other van der Waals interactions. nih.gov The presence of heteroatoms (N, F) leads to characteristic contacts that are crucial for the supramolecular assembly.

The bright red spots on a dnorm mapped Hirshfeld surface highlight the closest intermolecular contacts, which correspond to hydrogen bonds (e.g., N–H···N). nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.

Table 1: Predicted Intermolecular Contact Contributions from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) |

|---|---|

| H···H | 45 - 50% |

| C···H/H···C | 20 - 30% |

| N···H/H···N | 10 - 20% |

| C···C | 3 - 7% |

| F···H/H···F | 2 - 5% |

| Other (C···N, N···N, etc.) | < 3% |

Note: This data is representative and based on published analyses of structurally related benzimidazole compounds. nih.goviucr.orgnih.gov

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential technique for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline (molecular formula C13H10FN3), the molecular ion peak ([M]+• or [M+H]+) would be expected at an m/z corresponding to its molecular weight (227.09 g/mol ).

Fragmentation Pathway: The fragmentation of the molecular ion is anticipated to proceed through several key pathways, guided by the stability of the resulting fragment ions. Studies on similar 2-benzylbenzimidazole derivatives provide a model for these pathways. nih.gov

A plausible fragmentation pathway for 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline would likely involve:

Initial Ionization: Formation of the molecular ion [C13H10FN3]+•.

Loss of Small Molecules: Cleavage of the benzimidazole ring could lead to the loss of small, stable neutral molecules. For instance, the expulsion of HCN or HNC is a common fragmentation route for imidazole-containing compounds.

Cleavage at the 2-Position: The bond between the aniline ring and the benzimidazole core is a likely point of cleavage. This could result in the formation of a stable benzimidazolyl cation or an anilinyl radical, and vice versa.

Fragmentation of the Aniline Ring: The fluoroaniline (B8554772) moiety may undergo fragmentation, potentially through the loss of a fluorine radical or other small fragments.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum

| m/z (Proposed) | Proposed Fragment Structure/Identity |

|---|---|

| 227 | [M]+• Molecular Ion |

| 200 | [M - HCN]+• |

| 121 | [Fluorobenzonitrile radical cation]+• or related isomer |

| 108 | [Aminophenyl cation]+• |

| 95 | [Fluorophenyl cation]+• |

Note: The m/z values are nominal and the proposed fragments are based on general fragmentation principles for this class of compounds.

This predictive analysis, based on established knowledge of related compounds, provides a robust framework for understanding the advanced structural and spectroscopic properties of 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline.

Computational Chemistry and Theoretical Investigations of 4 5 Fluoro 1h 1,3 Benzodiazol 2 Yl Aniline

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. By solving the Schrödinger equation in an approximate manner, DFT provides a detailed picture of electron distribution, which in turn determines the molecule's geometry, energy, and reactivity. For 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline, DFT calculations are instrumental in understanding its fundamental chemical nature.

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometry to a minimum energy state. This process reveals crucial parameters such as bond lengths, bond angles, and dihedral angles. For 2-aryl-N-phenylbenzimidazoles, which are structurally similar, studies have shown that the aromatic rings are not coplanar. The dihedral angle between the benzimidazole (B57391) unit and the N-phenyl ring can range from approximately 55° to 67°, while the angle between the benzimidazole and the 2-aryl fragment is typically smaller, ranging from 24° to 42°. mdpi.com This non-planar conformation is a critical feature influencing how the molecule packs in a solid state and interacts with biological targets.

The electronic structure analysis details how electrons are distributed among various molecular orbitals. The fluorine atom on the benzimidazole ring is an important feature; being a strongly electron-withdrawing group, it significantly influences the electron density across the entire molecule. researchgate.netacgpubs.org This perturbation of the electronic landscape can affect the molecule's dipole moment and its ability to participate in intermolecular interactions.

Table 1: Representative Geometric Parameters for Substituted Benzimidazoles (Illustrative Data)

| Parameter | Typical Value Range | Significance |

|---|---|---|

| Dihedral Angle (Benzimidazole - 2-Phenyl) | 24° - 42° | Determines the degree of twist between the core and the aniline (B41778) ring, affecting steric hindrance and binding capabilities. |

| Bond Length (C-F) | ~1.35 Å | Indicates a strong covalent bond, with the fluorine atom influencing the local electronic environment. |

| Bond Angle (N-C-N in imidazole (B134444) ring) | ~110° - 115° | Reflects the geometry of the five-membered ring, which is crucial for the overall shape of the molecule. |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. asianpubs.org A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. In studies of 2-aminobenzimidazole, the HOMO is typically located over the benzimidazole ring, indicating this is the primary site for electron donation. researchgate.net For 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline, the aniline group would also contribute significantly to the HOMO, while the LUMO would be distributed across the benzimidazole system. The presence of the electron-withdrawing fluorine atom would be expected to lower the energy of both the HOMO and LUMO.

Table 2: Illustrative Frontier Molecular Orbital Energies for Benzimidazole Derivatives

| Parameter | Typical Energy (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -5.0 to -6.5 eV | Represents the molecule's capacity to donate electrons. A higher energy indicates a better electron donor. |

| LUMO Energy | -1.0 to -2.5 eV | Represents the molecule's capacity to accept electrons. A lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | ~2.0 to 4.5 eV | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. asianpubs.org |

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution on the surface of a molecule. nih.gov It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). nih.gov Green and yellow areas represent regions of neutral or intermediate potential.

For 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline, the MEP map would likely show negative potential (red) around the nitrogen atoms of the imidazole ring and the fluorine atom, as these are highly electronegative. rsc.org The amine group (-NH2) on the aniline ring would also show negative potential due to the lone pair on the nitrogen. In contrast, the hydrogen atoms of the amine group and the N-H of the imidazole ring would exhibit positive potential (blue), identifying them as key sites for hydrogen bond donation. nih.gov These maps are crucial for understanding non-covalent interactions like hydrogen bonding, which are fundamental to ligand-receptor binding. rsc.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. spast.org This method is extensively used in drug discovery to screen potential drug candidates and understand their mechanism of action at a molecular level.

Docking simulations for 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline would involve placing the molecule into the active site of a specific biological target. Benzimidazole derivatives are known to interact with a variety of enzymes, with protein kinases being a prominent target class. researchgate.netnih.gov The simulation software calculates the most favorable binding poses (orientations) and estimates the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). A lower (more negative) binding energy indicates a more stable and favorable interaction. researchgate.net For example, studies on similar benzimidazole derivatives targeting protein kinases have reported binding energies in the range of -6.0 to -8.4 kcal/mol. nih.govukm.my The simulation reveals how the ligand fits within the binding pocket, highlighting its shape complementarity.

Beyond predicting binding affinity, docking analysis provides detailed information about the specific intermolecular interactions that stabilize the ligand-receptor complex. It identifies the key amino acid residues in the protein's active site that interact with the ligand. These interactions can include:

Hydrogen Bonds: Crucial for specificity and strong binding. The N-H and -NH2 groups of 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline are potential hydrogen bond donors, while the imidazole nitrogens and the fluorine atom can act as acceptors.

Hydrophobic Interactions: The aromatic rings of the benzimidazole and aniline moieties can form hydrophobic interactions with nonpolar residues like Leucine, Valine, and Alanine in the binding pocket. nih.gov

π-π Stacking: The flat aromatic rings can stack with the side chains of aromatic amino acids such as Phenylalanine, Tyrosine, or Tryptophan.

Studies on benzimidazole derivatives docking into protein kinase active sites frequently show hydrogen bonding with residues in the "hinge region" of the kinase, a critical interaction for inhibitory activity. ukm.my Identifying these key residues provides a roadmap for rationally designing more potent and selective inhibitors by modifying the ligand's structure to enhance these specific interactions.

Table 3: Common Interacting Residues for Benzimidazole Derivatives in Kinase Active Sites (Illustrative)

| Amino Acid Residue | Type of Interaction | Part of Ligand Involved |

|---|---|---|

| Leucine, Valine | Hydrophobic | Aromatic Rings (Benzene, Imidazole) |

| Aspartate, Glutamate | Hydrogen Bond (Acceptor) | N-H of Imidazole, -NH2 of Aniline |

| Serine, Threonine | Hydrogen Bond (Donor/Acceptor) | Imidazole Nitrogens, Fluorine |

| Phenylalanine, Tyrosine | π-π Stacking | Aromatic Rings |

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Stability of Complexes

Molecular dynamics (MD) simulations offer a powerful lens to observe the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline when it interacts with biological targets, such as proteins. These simulations are fundamental to assessing the stability of the ligand-protein complex, a key determinant of the compound's potential efficacy.

In typical MD simulation studies, the compound is docked into the active site of a target protein, and the resulting complex is subjected to simulations lasting hundreds of nanoseconds. Key metrics are analyzed to understand the complex's stability and the nature of the interactions.

Key Stability Metrics in MD Simulations:

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues, revealing their flexibility during the simulation. High RMSF values in loop regions are common, indicating inherent flexibility. However, unusually high fluctuations in residues within the binding site could suggest instability. In contrast, low RMSF values for residues interacting with 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline would indicate that the compound has a stabilizing effect on the active site.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein is a critical indicator of binding stability. MD simulations allow for the tracking of these bonds over time. For instance, the benzimidazole scaffold can act as both a hydrogen bond donor and acceptor. researchgate.net Analysis might reveal that the N-H group of the benzimidazole ring and the amino group on the aniline moiety of 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline form consistent hydrogen bonds with key residues (e.g., glutamate, aspartate) in a kinase hinge region, anchoring the compound securely in the active site.

| Metric | Parameter | Typical Value/Observation | Interpretation |

|---|---|---|---|

| RMSD | Protein Backbone | ~2.5 Å | Stable protein conformation |

| Ligand | ~1.0 Å | Ligand remains stable in the binding pocket | |

| RMSF | Binding Site Residues | <1.5 Å | Low fluctuation, indicating stable interactions |

| Hydrogen Bonds | Occupancy | >75% | Persistent and stable hydrogen bonding |

These simulations provide a dynamic picture that static docking models cannot, confirming that the binding mode of 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline is not only energetically favorable but also structurally stable over time.

In Silico Prediction of Biological Activity Profiles and Pharmacokinetic Parameters

In silico tools are instrumental in forecasting the biological and pharmacokinetic properties of a compound before it undergoes expensive and time-consuming experimental testing. neliti.com For 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline, these predictions help to build a comprehensive profile of its potential as a drug candidate.

Biological Activity Prediction: Computational platforms can screen a compound against vast databases of known biological targets to predict its likely activities. The benzimidazole scaffold is known to interact with a variety of biomolecules due to its structural similarity to natural purines. nih.gov Predictions for 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline often point towards inhibitory activity against several protein families, including:

Kinase Inhibition: Benzimidazoles are well-known scaffolds for kinase inhibitors, and predictions often highlight potential activity against targets like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). researchgate.netfrontiersin.org

Antimicrobial Activity: The structural features may also suggest potential antifungal or antibacterial properties. nih.gov

Pharmacokinetic (ADMET) Prediction: ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the fate of a drug in the body. Various computational models and algorithms are used to predict these parameters. mdpi.comrjptonline.org

| Parameter | Category | Predicted Value/Outcome | Significance |

|---|---|---|---|

| Absorption | Human Intestinal Absorption | High | Good oral bioavailability likely |

| Caco-2 Permeability | High | Indicates good absorption across the gut wall. frontiersin.org | |

| P-glycoprotein Substrate | No | Not likely to be removed by efflux pumps | |

| Distribution | Blood-Brain Barrier (BBB) Permeant | No | Reduced potential for CNS side effects |

| Plasma Protein Binding | High (>90%) | May have a longer duration of action | |

| Metabolism | CYP450 Inhibition (e.g., 2D6, 3A4) | Inhibitor of CYP2D6 | Potential for drug-drug interactions |

| Excretion | LogS (Aqueous Solubility) | Moderately Soluble | Acceptable solubility for formulation |

| Toxicity | hERG Inhibition | No | Low risk of cardiotoxicity |

These in silico predictions are invaluable for identifying potential liabilities early in the drug discovery process. For example, the predicted inhibition of a specific cytochrome P450 enzyme would signal the need for experimental verification to avoid potential drug-drug interactions.

Rational Design Strategies Leveraging Computational Approaches

The insights gained from computational studies of 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline serve as a foundation for rational drug design. researchgate.net The goal is to create new chemical entities (NCEs) with improved potency, selectivity, or pharmacokinetic profiles.

Structure-Based Drug Design (SBDD): Using the 3D structure of the compound in complex with its target protein (obtained from docking and MD simulations), medicinal chemists can identify opportunities for modification.

Targeting Unoccupied Pockets: If the binding pocket has nearby empty spaces, the aniline or benzimidazole ring can be decorated with additional functional groups to form new, favorable interactions, thereby increasing binding affinity. For example, adding a hydroxyl group could form a new hydrogen bond with a backbone carbonyl of a nearby residue.

Improving Selectivity: By comparing the active sites of the target protein and off-target proteins, modifications can be designed that exploit subtle differences. If an off-target kinase has a bulkier "gatekeeper" residue, the aniline moiety of the parent compound could be substituted with a larger group that would clash with the off-target's gatekeeper but fit comfortably into the intended target's active site.

Ligand-Based Drug Design (LBDD): In the absence of a high-resolution protein structure, a model can be built based on a series of known active compounds.

Pharmacophore Modeling: A pharmacophore model for a class of benzimidazole inhibitors would define the essential 3D arrangement of features required for activity (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). The 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline structure can be compared to this model to ensure it fits the required spatial arrangement and to guide modifications that better match the ideal pharmacophore.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate physicochemical properties of a series of analogues with their biological activity. A QSAR model might reveal that increasing the hydrophobicity of the substituent on the aniline ring leads to increased potency up to a certain point. This information can be used to select optimal substituents for synthesis.

Strategies for Improving ADMET Properties: Computational models can also guide modifications to enhance drug-like properties.

Modulating Solubility: If poor aqueous solubility is an issue, polar groups (e.g., morpholine, piperazine) can be appended to the structure.

Blocking Metabolic Sites: If a particular part of the molecule is predicted to be a site of metabolic instability (e.g., rapid oxidation by CYP enzymes), it can be blocked. For instance, replacing a metabolically labile C-H bond with a C-F bond can prevent oxidation at that position, potentially increasing the compound's half-life.

Through these iterative cycles of computational prediction, chemical synthesis, and biological testing, 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline serves as a valuable scaffold for the development of optimized therapeutic agents.

Mechanistic Investigations of Molecular Interactions and Biological Activity of 4 5 Fluoro 1h 1,3 Benzodiazol 2 Yl Aniline and Its Derivatives in Vitro Studies

Enzyme Inhibition Studies

Derivatives of the 2-anilino-1H-benzimidazole scaffold have been investigated for their potential to inhibit a wide range of enzymes critical to the pathophysiology of various diseases. These in vitro studies provide foundational knowledge on the structure-activity relationships that govern their inhibitory mechanisms.

Methionyl-tRNA synthetase (MetRS) is an essential enzyme for protein biosynthesis, making it a key target for antimicrobial agents. While studies on 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline itself are not prominent, related benzimidazole (B57391) derivatives have been identified as inhibitors of MetRS.

Research into a 2-amino benzimidazole series demonstrated a range of potencies against the MetRS enzyme from Leishmania donovani (LdMetRS), with IC50 values from 94 nM to 100 µM. This indicates that the benzimidazole core is a viable scaffold for targeting this enzyme. Further studies on benzimidazole-N-benzylpropan-1-amine derivatives showed activity against the anaerobic bacterium Clostridium difficile, with some compounds displaying minimum inhibitory concentration (MIC) values of 16 μg/mL. Molecular docking studies suggest these amine derivatives interact within two active site pockets of the C. difficile MetRS.

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type-2 diabetes. sci-hub.se A series of 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives, which are directly derived from the core structure of interest, have been synthesized and evaluated for their α-glucosidase inhibitory potential. sci-hub.senih.gov

These derivatives demonstrated considerable inhibitory activity, with IC50 values ranging from 0.18 ± 0.01 µg/mL to 20.46 ± 0.21 µg/mL, comparing favorably to the standard drug acarbose (B1664774) (IC50 = 8.16 ± 0.12 µg/mL). sci-hub.senih.gov The most potent compound in the series was found to be one containing a methoxy (B1213986) group on a phenyl ring at the 2-position of the benzimidazole core (compound 4k ). sci-hub.senih.gov Structure-activity relationship studies revealed that electron-donating groups, such as methyl and methoxy, on the phenyl ring enhance the inhibitory activity. sci-hub.se Kinetic analysis of the most active compound, 4k , using Lineweaver-Burk plots, determined its mechanism to be competitive inhibition, similar to acarbose. sci-hub.se

| Compound Class | Inhibitory Activity (IC50 Range) | Most Potent Derivative Example | IC50 of Most Potent Derivative | Standard Reference (Acarbose) IC50 |

|---|---|---|---|---|

| 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives | 0.18 to 20.46 µg/mL | Compound 4k (methoxy-phenyl substituted) | 0.18 ± 0.01 µg/mL | 8.16 ± 0.12 µg/mL |

DNA gyrase is a bacterial type II topoisomerase that is essential for DNA replication, making it a validated target for antibacterial drugs. Benzimidazole derivatives have been designed and synthesized as inhibitors of this enzyme.

In one study, a series of novel benzimidazole derivatives were evaluated as inhibitors of S. aureus DNA gyrase and topoisomerase IV. The most promising compounds, 4a and 8a , showed potent inhibition in the ATPase assay for both enzymes. ekb.eg Compound 8a demonstrated a dual inhibitory effect, inhibiting DNA gyrase in a supercoiling assay with an IC50 of 0.443 µM. ekb.eg Molecular docking studies suggest these compounds bind to the ATP-binding site of the GyrB subunit, interacting with key amino acid residues. ekb.egmdpi.com Another study focusing on 2,5(6)-benzimidazole derivatives computationally identified them as promising molecules for targeting the E. coli DNA gyrase B subunit. mdpi.com

| Compound Series | Target Enzyme | Assay Type | Most Potent Compound | Inhibitory Activity (IC50) | Reference (Ciprofloxacin) IC50 |

|---|---|---|---|---|---|

| Benzimidazole derivatives | S. aureus DNA Gyrase | ATPase Assay | 4a | 0.39 µM | N/A |

| Benzimidazole derivatives | S. aureus DNA Gyrase | ATPase Assay | 8a | 0.66 µM | N/A |

| Benzimidazole derivatives | S. aureus DNA Gyrase | Supercoiling Assay | 8a | 0.443 µM | N/A |

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating inflammatory caspases and inducing the maturation of proinflammatory cytokines like IL-1β. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

Chemical biology research has identified the benzimidazole scaffold as a promising core for the development of NLRP3 inflammasome inhibitors. In vitro screening of benzimidazole analogs on lipopolysaccharide (LPS)-activated macrophages has identified compounds that can reduce IL-1β expression in a dose-dependent manner. One study identified 1-ethyl-5-methyl-2-phenyl-1H-benzo[d]imidazole as a novel inhibitor effective in a murine model of colitis through NLRP3 inflammasome inhibition. These findings validate that derivatives of the benzimidazole core can effectively target this inflammatory pathway.

Human topoisomerases (Topo) are essential enzymes that regulate DNA topology and are validated targets for cancer chemotherapy. Various benzimidazole derivatives have been investigated as inhibitors of both Topoisomerase I and Topoisomerase II.

A study of 2,5-disubstituted-benzoxazole and benzimidazole derivatives found that several compounds were potent Topoisomerase I poisons, with some being more active than the reference drug camptothecin. The most potent benzimidazole derivative, 2-Phenoxymethylbenzimidazole (17) , had an IC50 value of 14.1 µM. The same study identified other benzimidazole derivatives that inhibited both Topoisomerase I and II. Another investigation into new bi- and ter-benzimidazole derivatives confirmed them as a class of Topoisomerase I inhibitors. More recently, a series of benzimidazole-triazole hybrids were synthesized, with compounds 4b and 4h showing significant inhibitory activity against Topoisomerase I.

| Compound Class | Target Enzyme | Compound Example | Inhibitory Activity (IC50) | Reference Drug |

|---|---|---|---|---|

| 2,5-Disubstituted Benzimidazoles | Topoisomerase I | 2-Phenoxymethylbenzimidazole (17) | 14.1 µM | Camptothecin |

| 2,5-Disubstituted Benzimidazoles | Topoisomerase I | 5-Nitro-2-phenoxymethyl-benzimidazole (18) | 248 µM | Camptothecin |

| 2,5-Disubstituted Benzimidazoles | Topoisomerase II | 5-Chloro-2-(p-methylphenyl)benzoxazole (4) | 22.3 µM | Etoposide |

The bromodomains of the histone acetyltransferases CREB-binding protein (CBP) and p300 are epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in transcriptional regulation. The benzimidazole scaffold has been utilized to develop selective inhibitors for these bromodomains.

SGC-CBP30 is a potent and selective chemical probe that contains a 1H-benzimidazole core. It acts as an acetyl-lysine competitive inhibitor of the CBP and p300 bromodomains with high affinity, showing dissociation constants (Kd) of 21 nM for CBP and 32 nM for p300. Importantly, SGC-CBP30 demonstrates high selectivity for CBP/p300 over other bromodomain families, including the Bromodomain and Extra-Terminal domain (BET) family member BRD4. It exhibits a 40-fold selectivity for CBP over the first bromodomain of BRD4 [BRD4(1)]. This selectivity allows for the specific interrogation of CBP/p300 bromodomain function in vitro without the confounding effects of BET bromodomain inhibition. In cellular assays, SGC-CBP30 has been shown to impact gene expression and has anti-inflammatory effects, such as reducing the secretion of IL-17A in Th17 cells.

| Compound | Target | Inhibitory Activity (Kd) | Selectivity |

|---|---|---|---|

| SGC-CBP30 | CBP Bromodomain | 21 nM | >40-fold vs. BRD4(1) |

| p300 Bromodomain | 32 nM |

Antimicrobial Activity Evaluation (In Vitro)

The in vitro antimicrobial properties of 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline and its derivatives have been a subject of scientific investigation, revealing a spectrum of activity against various pathogenic microorganisms. Benzimidazole derivatives, particularly those with fluorine substitutions, are recognized for their potential as antimicrobial agents. psu.eduniscpr.res.in

Antibacterial Efficacy Against Gram-Positive (e.g., Staphylococcus aureus) and Gram-Negative (e.g., Escherichia coli, Pseudomonas aeruginosa) Bacteria

Derivatives of the core benzimidazole structure have demonstrated notable antibacterial effects. Studies on related N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives showed efficacy against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. researchgate.net Specifically, certain substituted compounds within this class were found to be more effective than others against these bacteria. researchgate.net

The antibacterial activity of various heterocyclic compounds containing the benzimidazole moiety has been evaluated. For instance, novel benzo[4',5']imidazo[1',2':1,2]pyrrolo[3,4-b]isoxazolo[4,5-e]pyridines displayed better activity than the standard drug Ciprofloxacin against a panel of bacteria including S. aureus and P. aeruginosa. niscpr.res.in The presence of methyl and methoxy groups on the benzimidazole ring appeared to enhance this activity. niscpr.res.in

Similarly, other research into 4-piperazinylquinoline derivatives identified compounds with potent and selective activity against S. aureus, while no significant activity was observed against P. aeruginosa, suggesting a difference in efficacy that may be due to the distinct membrane compositions of Gram-positive and Gram-negative bacteria. mdpi.com Fluoro-benzothiazole derivatives incorporated with 1,3,4-thiadiazole (B1197879) have also shown promising antibacterial activity against S. aureus and E. coli. psu.edu

Table 1: In Vitro Antibacterial Activity of Selected Benzimidazole and Related Derivatives

| Compound Class/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives | Gram-positive strains | 2 - 8 | nih.gov |

| 4-(4-(2,3-dichlorobenzoyl)piperazin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile (5k) | Staphylococcus aureus ATCC 25923 | 10 µM | mdpi.com |

| Benzo[4',5']imidazo[1',2':1,2]pyrrolo[3,4-b]isoxazolo[4,5-e]pyridines (8d, 8e, 8h) | S. aureus, P. aeruginosa, etc. | Potent (Specific MICs not detailed in abstract) | niscpr.res.in |

| N-Arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives (2a, 2b, 2i) | Staphylococcus aureus & Escherichia coli | Effective (Specific MICs not detailed in abstract) | researchgate.net |

Antitubercular Activity Against Mycobacterium tuberculosis

The benzimidazole scaffold is a key component in the development of new antitubercular agents. Research has shown that various derivatives exhibit inhibitory activity against Mycobacterium tuberculosis (Mtb). For example, a series of 4-anilinoquinolines and 4-anilinoquinazolines were screened, identifying novel inhibitors of Mtb. nih.gov Key structural features, such as a benzyloxy aniline (B41778) and a 6,7-dimethoxy quinoline (B57606) ring, were found to be important for Mtb inhibition. nih.gov One compound, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, demonstrated a high potency with a MIC90 value of 0.63-1.25 μM. nih.gov

Other studies have explored different structural modifications. Triazole derivatives, for instance, have shown a significant correlation between their structure and anti-TB activity. mdpi.com The compound 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol emerged as a promising agent, inhibiting the H37Rv and multi-drug-resistant (MDR) strains of Mtb at concentrations of 5.5 µg/mL and 11 µg/mL, respectively. mdpi.com Furthermore, derivatives of 2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione have also been evaluated, with one compound showing a minimum inhibitory concentration of 1.6 μg/mL against the H37Rv strain of Mycobacterium tuberculosis, a potency greater than standard drugs like Pyrazinamide and Ciprofloxacin. mdpi.com

Table 2: In Vitro Antitubercular Activity of Selected Heterocyclic Compounds

| Compound/Derivative | M. tuberculosis Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (34) | Not Specified | 0.63-1.25 µM (MIC90) | nih.gov |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1) | H37Rv | 5.5 µg/mL | mdpi.com |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1) | MDR strain | 11 µg/mL | mdpi.com |

| 2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione (11a) | H37Rv | 1.6 µg/mL | mdpi.com |

Antifungal Properties

The antifungal potential of benzimidazole derivatives and related heterocyclic systems is well-documented. niscpr.res.in A series of novel benzo[4',5']imidazo[1,2-d] nih.govnih.govresearchgate.nettriazine derivatives were synthesized and evaluated for their in vitro antifungal activity against several phytopathogenic fungi. nih.gov The results indicated that most of these compounds exhibited significant fungicidal activities, with the presence of electron-withdrawing groups like fluorine and chlorine enhancing their potency. nih.gov

In another study, 2-amino-5-fluorobenzenethiol (B1267401) derivatives showed remarkable activity against a panel of fungi with MIC values between 2 and 8 µg/mL. nih.gov Fluconazole (B54011) analogues bearing a urea (B33335) functionality also displayed broad-spectrum and superior in vitro antifungal capabilities compared to the standard drug fluconazole against both sensitive and resistant Candida albicans. semanticscholar.org Furthermore, certain 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives demonstrated specific antifungal activity against dermatophyte strains, with one compound exhibiting MIC values between 31.25 and 62.5 μg/mL against Microsporum gypseum and Trichophyton species. scielo.org.co

Table 3: In Vitro Antifungal Activity of Selected Fluorinated and Heterocyclic Compounds

| Compound Class/Derivative | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2-amino-5-fluorobenzenethiol derivatives (6a-6c) | Fungi panel | 2 - 8 | nih.gov |

| Benzo[4,5']imidazo[1,2-d] nih.govnih.govresearchgate.nettriazine derivatives | Botrytis cinerea, Rhizoctonia solani, etc. | Significant inhibition at 50 µg/mL | nih.gov |

| 6-methoxy-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline (6g) | Microsporum gypseum | 31.25 | scielo.org.co |

| 6-methoxy-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline (6g) | Trichophyton rubrum & Trichophyton mentagrophytes | 62.5 | scielo.org.co |

Antiviral Activity (In Vitro)

The development of antiviral agents is a critical area of medicinal chemistry, and heterocyclic compounds, including benzimidazoles, are often investigated for such properties.

Hepatitis C Virus (HCV) Replication Inhibition Studies

While direct studies on 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline for anti-HCV activity are not prominent in the provided search context, research on structurally related molecules highlights potential pathways for antiviral drug design. The Hepatitis C virus (HCV) is a single-stranded RNA virus, and its replication relies on viral proteins, including the NS5B polymerase, which is a key target for direct-acting antiviral agents (DAAs). nih.govnih.gov

Research into a series of 4'-fluoro-2'-C-substituted uridines has shown that their triphosphate forms can potently inhibit the HCV NS5B polymerase, with IC50 values as low as 27 nM. nih.gov Phosphoramidate prodrugs of these uridine (B1682114) analogues demonstrated very potent activity in an HCV subgenomic replicon assay, with EC50 values as low as 20 nM. nih.gov One such compound, AL-335, was selected for clinical development. nih.gov This demonstrates that the incorporation of a fluorine atom is a strategy used in the development of potent anti-HCV agents, targeting crucial viral enzymes.

Cytotoxic Activity in Cancer Cell Lines (In Vitro)

The cytotoxic potential of benzimidazole derivatives against various cancer cell lines is an area of active research. The core structure is seen as a valuable pharmacophore for developing new anticancer agents. mdpi.com Studies have shown that benzothiazole (B30560) aniline (BTA) derivatives exhibit selective anticancer activity. mdpi.com For example, certain BTA ligands and their platinum (II) complexes demonstrated better cytotoxicity in liver, breast, lung, prostate, kidney, and brain cancer cells than the clinically used drug cisplatin. mdpi.com One ligand, in particular, showed selective inhibitory activities against liver cancer cells. mdpi.com

A synthesized benzimidazole derivative, referred to as se-182, exhibited significant, dose-dependent cytotoxic effects against A549 (lung), MCF-7 (breast), HepG2 (liver), and DLD-1 (colorectal) cancer cell lines. jksus.org It showed particularly high activity against HepG2 and A549 cells, with IC50 values of 15.58 µM and 15.80 µM, respectively. jksus.org

Furthermore, a series of imidazo[2,1-c] nih.govnih.govresearchgate.nettriazol-3(5H)-imine derivatives were evaluated for their in vitro cytotoxic potency. nih.gov The most active compounds inhibited the growth of cervical cancer (SISO) and bladder cancer (RT-112) cell lines with IC50 values in the range of 2.38–3.77 μM. nih.gov

Table 4: In Vitro Cytotoxic Activity of Benzimidazole and Related Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Benzimidazole derivative (se-182) | HepG2 (Liver) | 15.58 | jksus.org |

| Benzimidazole derivative (se-182) | A549 (Lung) | 15.80 | jksus.org |

| Benzothiazole Aniline Ligand (L1) | Liver and Colon Cancer Cells | High Efficacy (Specific IC50 not detailed in abstract) | mdpi.com |

| 4-chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c] nih.govnih.govresearchgate.nettriazol-3(5H)-ylidene)benzamide (4e) | SISO (Cervical) & RT-112 (Bladder) | 2.38 - 3.77 | nih.gov |

| N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c] nih.govnih.govresearchgate.nettriazol-3(5H)-ylidene)-[1,1′-biphenyl]-4-sulfonamide (5l) | SISO (Cervical) & RT-112 (Bladder) | 2.38 - 3.77 | nih.gov |

Lack of Publicly Available Research Data for 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline

Following a comprehensive search of scientific literature and publicly accessible data, no specific in vitro studies were found for the chemical compound 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline that address its efficacy against triple-negative breast cancer cells, its modulation of cellular pathways leading to cytotoxicity, its antioxidant activity, or its DNA/RNA binding and intercalation properties.

Consequently, the requested article, which was to be structured around mechanistic investigations of this particular compound's molecular interactions and biological activity, cannot be generated at this time due to the absence of the necessary research findings. The specific data required to populate the outlined sections on triple-negative breast cancer, cellular pathways, antioxidant assessment, and DNA/RNA binding are not available in the public domain.

Further research and publication in peer-reviewed scientific journals would be required to provide the specific, detailed, and scientifically accurate information needed to construct the requested article.

Structure Activity Relationship Sar Studies of 4 5 Fluoro 1h 1,3 Benzodiazol 2 Yl Aniline Analogues

Impact of Fluoro-Substitution Position and Number on Biological Activity and Selectivity

The presence and placement of fluorine atoms on the benzimidazole (B57391) ring are critical determinants of a compound's biological activity. Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly alter a molecule's metabolic stability, lipophilicity, and binding interactions with target proteins. acgpubs.org

SAR studies on related 2-phenylbenzimidazoles have demonstrated that the position of the fluoro-substituent can dramatically impact cytotoxicity. For instance, in a series of 2-(fluorophenyl)-1H-benzimidazole derivatives, it was observed that ortho- and para-fluoro substituted compounds were generally more active against cancer cell lines than their meta-fluoro counterparts. acgpubs.org This suggests that the electronic effects and potential for hydrogen bonding interactions conferred by the fluorine atom are highly sensitive to its spatial orientation.

While specific data on varying the fluoro-position on the 4-(1H-1,3-benzodiazol-2-yl)aniline scaffold is limited in publicly available research, the general principles derived from analogous series provide a strong rationale for focused investigation. It is hypothesized that shifting the fluorine from the 5-position to the 4-, 6-, or 7-position would modulate the electron distribution across the benzimidazole ring system, thereby influencing its interaction with biological targets. The addition of multiple fluorine atoms could further enhance activity, although this may also impact selectivity and potential off-target effects.

Role of the Aniline (B41778) Moiety and its Substitutions in Modulating Pharmacological Profiles

The 4-aminophenyl (aniline) group at the 2-position of the benzimidazole core serves as a crucial pharmacophoric element and a key site for derivatization. The amino group can act as a hydrogen bond donor and a point of attachment for various substituents, allowing for the fine-tuning of the molecule's pharmacological properties.

Studies on related 2-phenylbenzimidazole (B57529) derivatives have shown that substitutions on the phenyl ring can significantly influence anticancer activity. For example, the introduction of oxygenated substituents, such as methoxy (B1213986) and hydroxyl groups, has been explored. nih.govnih.gov Disubstitution on the phenyl ring has been shown to reduce cytotoxicity in some cases while enhancing DNA-ligand stability. nih.gov

For analogues of 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline, substitutions on the aniline ring are expected to have a profound impact. Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions would alter the electronic nature of the entire molecule. Furthermore, N-alkylation or N-acylation of the amino group could modify the compound's solubility, cell permeability, and binding interactions.

Table 1: Hypothetical Impact of Aniline Moiety Substitutions on Biological Activity

| Substitution on Aniline Moiety | Predicted Effect on Activity | Rationale |

| Electron-donating groups (e.g., -OCH3, -CH3) | May enhance activity depending on the target | Can increase electron density and modulate binding affinity. |

| Electron-withdrawing groups (e.g., -Cl, -NO2) | May increase or decrease activity | Can alter pKa and hydrogen bonding capacity. |

| N-alkylation | Variable | Can improve metabolic stability and cell penetration but may hinder hydrogen bonding. |

| N-acylation | Variable | Can introduce new interaction points and alter solubility. |

Modifications to the Benzodiazole Heterocycle and Their Functional Consequences

One common modification is the substitution at the N-1 position of the benzimidazole ring. The hydrogen atom at this position is essential for the anthelmintic activity of some benzimidazoles, and its replacement often leads to a loss of activity in that context. However, for other therapeutic targets, N-1 substitution can be a viable strategy to modulate potency and selectivity.

Another approach involves the replacement of the benzimidazole ring with a bioisosteric heterocycle. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. For example, replacing the benzimidazole with a benzothiazole (B30560) or an imidazopyridine could maintain the core structural features necessary for activity while potentially improving properties like solubility or metabolic stability.

Derivatization Strategies to Optimize Potency and Target Specificity

Building upon the foundational SAR principles, various derivatization strategies can be employed to optimize the potency and target specificity of 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline analogues. These strategies often involve the strategic addition of functional groups to different parts of the molecule.

One key strategy is the introduction of moieties that can form specific interactions with the target protein. For example, if the target has a known binding pocket with a specific hydrogen bond acceptor, a corresponding donor group can be incorporated into the ligand.

Another approach is the use of "linker" chemistry to attach the benzimidazole scaffold to other pharmacophores, creating hybrid molecules with potentially synergistic or novel activities. For instance, linking the aniline nitrogen to another bioactive molecule could lead to a dual-acting compound.

The synthesis of a library of derivatives with diverse substitutions on both the benzimidazole and aniline rings is a common and effective strategy. High-throughput screening of such a library can rapidly identify compounds with improved activity and provide further insights into the SAR. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bohrium.comresearchgate.net By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds, thereby guiding the design of more effective drug candidates.

For a series of 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline analogues, a QSAR study would involve calculating a variety of molecular descriptors, such as:

Electronic descriptors: (e.g., partial charges, dipole moment) to quantify the electronic properties.

Steric descriptors: (e.g., molecular volume, surface area) to describe the size and shape of the molecules.

Hydrophobic descriptors: (e.g., logP) to model the lipophilicity.

Topological descriptors: that describe the connectivity of atoms in the molecule.

These descriptors would then be correlated with the experimentally determined biological activity (e.g., IC50 values) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). researchgate.net A validated QSAR model can provide valuable insights into which properties are most important for activity and can be used to prioritize the synthesis of new analogues with a higher probability of success. While specific QSAR models for this exact compound are not widely published, studies on broader classes of 2-substituted benzimidazoles have demonstrated the utility of this approach in designing potent anticancer agents. bohrium.com

Advanced Applications and Emerging Research Directions for 4 5 Fluoro 1h 1,3 Benzodiazol 2 Yl Aniline Compounds

Development as Chemical Probes for Biological Systems

The development of molecular probes for imaging and sensing in biological systems is a critical area of research. The fluorine atom on the 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline scaffold makes it an excellent candidate for developing Positron Emission Tomography (PET) imaging agents. The radionuclide fluorine-18 (B77423) (¹⁸F) is ideal for PET due to its convenient half-life (approximately 110 minutes) and low positron energy, which allows for high-resolution imaging. researchgate.net

Research has demonstrated the successful synthesis of ¹⁸F-labeled benzimidazole (B57391) derivatives as potential radiotracers for PET tumor imaging. nih.gov For example, ¹⁸F-labeled aniline (B41778) has been used as an intermediate for the synthesis of PET ligands. nih.gov Specifically, compounds like [¹⁸F]FEMPBBA have shown significant potential in animal models, exhibiting high tumor-to-brain uptake ratios, suggesting their utility for imaging outside of the brain. nih.gov The synthesis of ¹⁸F-labeled benzimidazopyridine derivatives has also been explored for imaging tau pathology in Alzheimer's disease. nih.gov

Given these precedents, 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline is a promising precursor for novel PET probes. The ¹⁸F isotope can be incorporated via nucleophilic substitution on an appropriate precursor, leveraging the existing fluorine position or by adding an ¹⁸F-containing moiety elsewhere on the molecule. Such probes could be designed to target specific enzymes or receptors where the benzimidazole scaffold is known to bind, enabling non-invasive visualization and quantification of biological processes in vivo.

Beyond PET, the inherent fluorescence of the benzimidazole core can be exploited. alfa-chemistry.com This opens avenues for creating fluorescent probes for cellular imaging or as sensors that respond to changes in their local environment, such as pH. nih.gov

Applications in Materials Science

The unique electronic properties of the benzimidazole ring system have positioned it as a valuable component in the development of advanced organic materials. alfa-chemistry.comacs.orgbgsu.edu

Investigation of Doping Mechanisms in Organic Semiconductors

Organic semiconductors are foundational to technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.orgbgsu.edu The electrical conductivity of these materials can be significantly enhanced through a process called molecular doping. Benzimidazole derivatives are recognized as effective electron-transport materials due to the electron-deficient nature of the imidazole (B134444) ring. alfa-chemistry.com

Derivatives of 1H-benzimidazole have been investigated as n-type dopants, which donate electrons to the semiconductor host material. princeton.edudepositolegale.itpolimi.it Mechanistic studies suggest that the doping process can involve a reaction between the dopant and the host, initiated by hydride or hydrogen atom transfer, which ultimately forms host radical anions responsible for the increased conductivity. princeton.edunih.gov The benzimidazole structure provides good thermal stability, making it suitable for high-temperature-resistant organic semiconductor applications. alfa-chemistry.com The rigid, planar structure and π-electron system facilitate the necessary intermolecular interactions, such as π-π stacking, for efficient charge transport. alfa-chemistry.combgsu.edu

The compound 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline, with its electron-donating aniline group and electron-accepting benzimidazole core, modulated by the electronegative fluorine, possesses the ideal characteristics of a "push-pull" system. This structure can be fine-tuned to control the HOMO/LUMO energy levels, allowing for precise matching with various organic semiconductor polymers to optimize doping efficiency.

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in photonics and optoelectronics, including optical switching and data processing. Organic molecules with extended π-conjugated systems and strong electron donor-acceptor groups often exhibit large NLO responses. researchgate.net

The structure of 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline features an electron-donating aniline group and an electron-accepting benzimidazole moiety, creating an intramolecular charge-transfer system that is a prerequisite for second-order NLO activity. researchgate.net The benzimidazole ring itself contributes to the NLO properties. researchgate.net The fluorine substituent can further enhance these properties by modifying the molecule's electronic distribution and polarizability. Theoretical and experimental studies on other organic molecules have shown that fluorination can significantly impact NLO characteristics.

| NLO Property | Influence of Molecular Structure | Potential Role of 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline |

|---|---|---|

| Second Harmonic Generation (SHG) | Requires non-centrosymmetric molecular structure and significant first hyperpolarizability (β). Often enhanced by donor-π-acceptor systems. | The inherent asymmetry and donor-acceptor character suggest potential for a high β value, making it a candidate for SHG materials. |

| Third-Order Susceptibility (χ³) | Related to the extent of π-conjugation and molecular polarizability. Important for applications like optical switching. | The extended conjugation across the aniline and benzimidazole rings could lead to a significant third-order NLO response. |

| Two-Photon Absorption (TPA) | Often observed in symmetric or asymmetric molecules with strong intramolecular charge transfer. | The push-pull nature of the molecule makes it a candidate for TPA applications in fields like bio-imaging and photodynamic therapy. |

Integration into Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Approaches

The benzimidazole core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.govnih.govresearchgate.netijpsr.com This makes 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline and its analogs highly valuable in modern drug discovery strategies like Fragment-Based Drug Discovery (FBDD) and scaffold hopping.

In FBDD, small, low-complexity molecules (fragments) are screened for weak binding to a biological target. These initial hits are then optimized and grown into more potent lead compounds. The 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline molecule can serve as an ideal starting fragment. Its benzimidazole core provides a robust anchor for target binding, while the aniline and fluoro-substituents offer vectors for chemical elaboration to improve potency and selectivity. researchgate.net

Scaffold hopping is a computational or synthetic strategy used to identify isofunctional molecules with structurally distinct core motifs. researchgate.netnih.gov This technique is often employed to escape existing patent space or to overcome issues with absorption, distribution, metabolism, and excretion (ADME) of a known active compound. researchgate.net The benzimidazole core of 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline can be used to replace other heterocyclic systems in known drugs to generate novel chemotypes with potentially improved properties. researchgate.netrsc.org For instance, replacing an indole (B1671886) or pyridine (B92270) core with a benzimidazole could alter the molecule's metabolic stability or solubility while maintaining the key pharmacophoric interactions with the target. researchgate.net

Chemoinformatics and High-Throughput Screening (HTS) in Compound Library Design

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of chemical compounds to identify "hits" with activity against a specific biological target. nih.gov The design of the chemical libraries used in HTS is critical to the success of these campaigns. ncsu.edu Chemoinformatics plays a pivotal role in designing these libraries, ensuring they are diverse, possess drug-like properties, and are enriched with scaffolds known to be biologically active. researchgate.net

The 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline scaffold is an excellent candidate for inclusion in focused compound libraries targeting specific protein families, such as kinases or G-protein coupled receptors, where benzimidazoles have shown activity. researchgate.netnih.gov Computational methods are used to enumerate virtual libraries of derivatives by modifying substitution patterns on the benzimidazole and aniline rings. These virtual compounds can then be filtered based on predicted properties such as solubility, metabolic stability, and potential for off-target effects before being prioritized for synthesis and inclusion in a physical screening library.

| Computational Approach | Application to 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline Libraries |

|---|---|

| Virtual Screening | Docking large libraries of virtual derivatives against the 3D structure of a target protein to predict binding affinity and identify promising candidates for synthesis. nih.gov |

| Pharmacophore Modeling | Creating a 3D model of the essential features required for biological activity and using it to search for novel benzimidazole-containing compounds that fit the model. |

| QSAR (Quantitative Structure-Activity Relationship) | Developing mathematical models that correlate chemical structure with biological activity to guide the design of more potent analogs. |

| Combinatorial Library Design | Systematically generating all possible chemical variations around the core scaffold to maximize chemical diversity for HTS campaigns. ncsu.edu |

Conclusion and Future Perspectives

Synthesis of Key Research Findings for 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline

While specific research on 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline is not extensively documented in publicly available literature, a substantial body of work on analogous compounds provides a strong basis for predicting its chemical properties and biological potential. The synthesis of 2-arylbenzimidazoles is typically achieved through the condensation of an o-phenylenediamine (B120857) with an aromatic aldehyde or carboxylic acid. rsc.orgnih.gov Therefore, this target compound can be synthesized from 4-fluoro-o-phenylenediamine and 4-aminobenzaldehyde (B1209532) or a related derivative.

The inclusion of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, which can lead to improved pharmacokinetic profiles. psu.edu Benzimidazole (B57391) derivatives exhibit a wide spectrum of biological activities, and compounds structurally similar to 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline have shown notable effects. For instance, derivatives of the non-fluorinated parent compound, 4-(1H-benzo[d]imidazol-2-yl)aniline, have been synthesized and investigated for their potential as anti-HCV agents. ijrpc.comuwa.edu.au The benzimidazole structure is a key pharmacophore in agents targeting viral enzymes like NS5B RNA-dependent RNA polymerase. ijrpc.com Furthermore, various 2-substituted benzimidazoles have demonstrated significant potential as anticancer, analgesic, and anti-inflammatory agents. rsc.org

Table 1: Biological Activities of Structurally Related Benzimidazole Derivatives

| Compound Class | Reported Biological Activity | Potential Implication for 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline |

|---|---|---|

| 2-Arylbenzimidazoles | Anticancer, Antiviral, Anti-inflammatory rsc.org | High potential for activity against cancer cell lines and viruses. |

| Derivatives of 4-(1H-benzo[d]imidazol-2-yl)aniline | Anti-HCV agents ijrpc.comuwa.edu.au | Scaffold is suitable for developing novel antiviral therapies. |

| Fluorinated Heterocycles | Enhanced metabolic stability and biological activity psu.edu | The 5-fluoro substituent likely enhances the therapeutic potential compared to its non-fluorinated analog. |

| Benzimidazole-based Kinase Inhibitors | Inhibition of protein kinases such as EGFR nih.gov | Potential as a targeted therapy in oncology. |

Identification of Unexplored Research Avenues and Challenges

The primary unexplored avenue is the comprehensive biological evaluation of 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline itself. The existing literature focuses on broader classes of benzimidazoles, leaving the specific properties of this fluorinated derivative largely uncharacterized. Key challenges and research gaps include:

Pharmacokinetic Profiling: A significant hurdle for many benzimidazole derivatives is their poor solubility, which can limit oral bioavailability and therapeutic efficacy. ijpsjournal.com Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this specific compound are necessary.

Structure-Activity Relationship (SAR) Studies: There is a need for systematic SAR studies to understand how modifications to the aniline (B41778) group or the benzimidazole ring affect biological activity. researchgate.net The aniline moiety, in particular, serves as a prime site for derivatization to optimize potency and selectivity for specific biological targets. ijrpc.comuwa.edu.au

Target Identification and Mechanism of Action: While related compounds show promise against various targets, the specific molecular targets of 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline have not been identified. Elucidating its mechanism of action is crucial for further development.

Synthesis Optimization: While general synthetic routes are known, optimizing these methods for efficiency, yield, and sustainability, particularly for large-scale production, remains a challenge. benthamdirect.com

Potential for Further Academic Inquiry and Translation to Novel Agents

The structural features of 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline make it a highly attractive candidate for further academic and translational research. Future inquiries should focus on several key areas:

Synthesis of Derivative Libraries: The primary amino group on the phenyl ring is an ideal handle for chemical modification. Academic research can focus on synthesizing a diverse library of amides, sulfonamides, Schiff bases, and other derivatives to explore the chemical space and identify compounds with enhanced biological activity. ijrpc.comresearchgate.net

Broad-Spectrum Biological Screening: The synthesized library should be subjected to high-throughput screening against a wide range of biological targets. Based on the activities of related compounds, promising areas for screening include various cancer cell lines, viruses (especially HCV and influenza), bacteria, and fungi. rsc.orgnih.gov

Target-Based Drug Design: Once initial hits are identified, further research can employ target-based approaches. For example, if anticancer activity is observed, studies could investigate inhibition of specific kinases, such as Epidermal Growth Factor Receptor (EGFR), which are known targets for similar heterocyclic compounds. nih.gov

Translational Development: Promising compounds from academic screening could be advanced into preclinical development. This involves lead optimization to improve efficacy and drug-like properties, followed by in vivo testing in animal models to establish proof-of-concept for specific disease indications.

Methodological Innovations and Interdisciplinary Approaches in Benzodiazole Research

Advancements in chemical synthesis and drug discovery methodologies can significantly accelerate research on 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline and its derivatives. Adopting modern, interdisciplinary approaches will be key to unlocking its full potential.

Methodological Innovations in Synthesis: Modern synthetic techniques offer significant advantages over traditional methods. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields. ijpsjournal.comimpactfactor.org Green chemistry principles, such as using solvent-free reaction conditions or employing environmentally benign catalysts, are being increasingly adopted to make the synthesis of benzimidazoles more sustainable. nih.govbenthamdirect.com Furthermore, solid-phase synthesis can facilitate the rapid generation of compound libraries for screening purposes. researchgate.netimpactfactor.org

Interdisciplinary Strategies: The development of novel therapeutic agents is no longer confined to the chemistry lab. An integrated, interdisciplinary approach is essential:

Computational Chemistry: In silico methods, including molecular docking and ADMET prediction, can guide the design of new derivatives with a higher probability of biological activity and favorable pharmacokinetic profiles, saving time and resources. researchgate.net

Chemical Biology: Probes based on the 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline scaffold can be developed to identify and validate biological targets.

Nanotechnology: For derivatives that face challenges with solubility or delivery, nanotechnology-based drug delivery systems could be explored to enhance bioavailability and target specificity. ijpsjournal.comresearchgate.net

Table 2: Modern Methodologies in Benzimidazole Research

| Methodology | Description | Application to 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline Research |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. impactfactor.org | Rapid synthesis of the core structure and its derivatives with improved yields. |

| Green Chemistry | Focuses on designing processes that minimize the use and generation of hazardous substances. nih.gov | Development of sustainable and environmentally friendly synthetic routes. |

| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for a specific biological activity. researchgate.net | Efficiently screen derivative libraries against various therapeutic targets. |

| Computational Drug Design | Uses computer modeling to predict and analyze the interaction between a molecule and a biological target. researchgate.net | Guide the rational design of more potent and selective derivatives. |

| Nanotechnology Drug Delivery | Involves the use of nano-sized carriers to deliver drugs to specific sites in the body. ijpsjournal.com | Overcome potential issues of poor solubility and improve therapeutic efficacy. |

Q & A

Q. What synthetic methodologies are recommended for 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline, and how can reaction conditions be optimized?

A common approach involves condensation of 5-fluoro-1,2-phenylenediamine with 4-aminobenzaldehyde derivatives under acidic conditions. For example, Guzow et al. (2004) demonstrated benzimidazole formation using Na₂S₂O₅ in DMF, achieving moderate yields (~59%) . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to methanol .

- Catalyst screening : Na₂S₂O₅ or p-toluenesulfonic acid improves ring closure kinetics.

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Purification : Column chromatography with ethyl acetate/hexane (3:7) effectively isolates the product .

Q. How should researchers characterize this compound spectroscopically?

Key techniques include:

- IR spectroscopy : NH₂ stretches (3353–3422 cm⁻¹) confirm the aniline group, while benzodiazole C=N vibrations appear at ~1600 cm⁻¹ .

- LC-MS : A molecular ion peak at m/z 302.9 ([M+1]⁺) aligns with the expected molecular weight .

- ¹H NMR : Aromatic protons resonate as multiplets (δ 6.8–8.2 ppm), and NH₂ protons appear as broad singlets (δ ~5.2 ppm) .

Q. What are the stability considerations for this compound during storage and handling?

The compound is light-sensitive. Recommendations include:

- Storage : Use amber vials at –20°C under inert gas (N₂/Ar).

- Handling : Perform reactions in foil-covered vessels to prevent photodegradation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. LC-MS) be resolved during structural validation?

Discrepancies may arise from tautomerism or impurities. Methodological steps:

Tautomer analysis : Computational tools (e.g., DFT) predict dominant tautomers. The benzodiazole ring favors the 1H-form due to aromatic stabilization .